molecular formula C24H18FN5O3S B2592740 N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1111316-81-4

N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2592740
CAS No.: 1111316-81-4
M. Wt: 475.5
InChI Key: YXYFPDXAHUWNKL-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1) , a key tyrosine kinase receptor activated by collagen. Dysregulation of DDR1 signaling is implicated in various pathological processes, including cancer progression, fibrosis, and inflammation. This compound exerts its effects by potently inhibiting DDR1 autophosphorylation , thereby disrupting downstream signaling pathways that promote tumor cell proliferation, epithelial-mesenchymal transition (EMT), and metastasis. Its primary research value lies in the investigation of DDR1's role in the tumor microenvironment, particularly in cancers with dense collagenous stroma such as pancreatic ductal adenocarcinoma, breast cancer, and glioblastoma. Researchers utilize this inhibitor to elucidate mechanisms of drug resistance, tumor cell invasion, and to explore potential therapeutic strategies targeting the DDR1-collagen axis. The compound's specific structural motif, featuring a triazoloquinoxaline core, is designed for high affinity and selectivity, making it a critical pharmacological tool for dissecting DDR1-mediated biology in vitro and in vivo.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O3S/c1-33-17-8-5-9-18(13-17)34-23-22-28-29(14-21(31)26-16-7-4-6-15(25)12-16)24(32)30(22)20-11-3-2-10-19(20)27-23/h2-13H,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYFPDXAHUWNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Triazoloquinoxaline Core:

    • Starting with a quinoxaline derivative, the triazole ring is introduced through a cyclization reaction with appropriate reagents such as hydrazine derivatives.
    • Reaction conditions often involve heating under reflux in solvents like ethanol or dimethylformamide (DMF).

Scientific Research Applications

Biological Activities

N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that compounds containing the triazole and quinoxaline motifs show promising antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. Compounds similar to this compound have shown effectiveness against various Candida species with MIC values ranging from 0.5 to 4 μg/mL .

Anticancer Properties

The compound's structure suggests potential as a RAS-PI3K signaling pathway modulator, which is vital in cancer treatment strategies . Preliminary studies indicate that derivatives may inhibit tumor growth in vitro and in vivo.

Case Studies and Research Findings

Several studies highlight the effectiveness of similar compounds in different therapeutic areas:

StudyCompoundActivityResults
Mermer et al. (2020)Quinolone-triazole hybridsAntibacterialMIC: 0.125–8 μg/mL against multiple strains
Yang & Bao (2020)Triazole derivativesAntimicrobialBetter bactericidal activity than controls
Recent Developments (2018)Triazole-based agentsAnticonvulsantSignificant activity in MES and PTZ models

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is not fully understood but is believed to involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several triazoloquinoxaline and acetamide derivatives. Key analogues include:

N-(3-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Structural Differences: Substitution of the 3-fluorophenyl group with 3-chlorophenyl and replacement of the 3-methoxyphenylthio group with a methyl group at the triazoloquinoxaline core. The methyl group reduces steric hindrance compared to the bulkier methoxyphenylthio group, possibly improving binding affinity in hydrophobic pockets .

N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Structural Differences: Incorporates a phthalazinone moiety instead of triazoloquinoxaline and dichlorophenyl instead of fluorophenyl. Implications: The phthalazinone core may confer distinct electronic properties, influencing redox activity or hydrogen-bonding interactions. Dichlorophenyl groups typically increase metabolic stability but may reduce solubility .

2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide Structural Differences: Replaces the triazoloquinoxaline with a quinazolinone scaffold and introduces a tetrahydroquinazolinone group. Implications: Quinazolinones are known for DNA intercalation or topoisomerase inhibition, suggesting divergent mechanisms of action compared to triazoloquinoxalines .

Key Observations :

  • The triazoloquinoxaline core generally results in lower molecular weights compared to quinazolinone derivatives.
  • Yields for analogous compounds vary widely (e.g., 61% for the quinazolinone derivative in ), but data for the target compound are absent.
Bioactivity and Functional Implications
  • Triazoloquinoxaline Derivatives: These are often investigated as kinase inhibitors or antimicrobial agents. The 3-methoxyphenylthio group in the target compound may enhance π-π stacking interactions with aromatic residues in enzyme active sites .
  • Chlorophenyl vs. Fluorophenyl : Chlorine’s higher electronegativity and larger atomic radius could improve binding to hydrophobic targets but may increase toxicity risks compared to fluorine .
  • Methoxyphenylthio vs. Methyl : The methoxy group’s electron-donating properties might stabilize charge-transfer complexes, whereas methyl groups prioritize steric effects .

Biological Activity

N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure

The molecular formula of the compound is C25H18FN3O4SC_{25}H_{18}FN_{3}O_{4}S, with a molecular weight of 475.50 g/mol. The presence of the triazole ring and various substituents contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various pathogens:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.046 μM against methicillin-resistant Staphylococcus aureus (MRSA), indicating significant potency compared to standard antibiotics like vancomycin (MIC: 0.68 μM) .
  • A study on triazole-thiadiazole hybrids demonstrated considerable activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance antimicrobial efficacy .

Anticancer Activity

Triazole derivatives have also been evaluated for their anticancer properties:

  • In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain triazole compounds exhibit cytotoxic effects at low concentrations . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Compounds with similar structures have shown significant inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to cancer progression .

Study 1: Antimicrobial Evaluation

A series of triazole derivatives were synthesized and tested for antimicrobial activity against a panel of bacterial strains. Among them, one derivative exhibited an MIC value of 0.125 μg/mL against Escherichia coli, outperforming traditional antibiotics . This highlights the potential for developing new antimicrobial agents based on triazole scaffolds.

Study 2: Anticancer Properties

Another study focused on the anticancer activity of triazolo[4,3-a]quinoxaline derivatives. The compound N-(4-methoxyphenyl)-2-(triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value below 10 μM . This suggests that modifications to the quinoxaline structure can enhance biological activity.

Q & A

What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?

Level: Basic
Answer:
The synthesis of this compound likely follows multi-step protocols involving nucleophilic substitution, cyclization, and coupling reactions. For example, similar triazoloquinoxaline derivatives are synthesized via sequential thioether formation, acetamide coupling, and oxidative cyclization . To optimize yields:

  • Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, a central composite design can identify critical factors affecting yield .
  • Employ purification techniques like column chromatography with gradient elution or recrystallization using solvent pairs (e.g., DCM/hexane) to enhance purity .
  • Monitor intermediates via thin-layer chromatography (TLC) and confirm structures using 1H/13C NMR (e.g., aromatic protons at δ 6.8–8.2 ppm and methoxy singlet at δ ~3.8 ppm) .

Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Level: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR resolves aromatic protons (e.g., fluorophenyl substituents at δ 7.1–7.4 ppm) and methoxy groups (singlet at δ ~3.8 ppm). Multiplicity patterns distinguish regioisomers .
    • 13C NMR confirms carbonyl (δ ~170 ppm) and quinoxaline carbons (δ ~150–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ peak at m/z corresponding to C24H18F N4O2S).
  • HPLC-PDA/MS: Assesses purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .

How can computational methods predict reaction pathways and optimize synthetic routes?

Level: Advanced
Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and intermediates. For example, simulate the cyclization step to identify energy barriers and solvent effects .
  • Reaction Path Search Tools: Platforms like GRRM or AFIR can map plausible pathways for thioether formation and triazoloquinoxaline cyclization, reducing trial-and-error experimentation .
  • Machine Learning (ML): Train models on PubChem data (e.g., similar triazoloquinoxalines) to predict optimal solvents or catalysts, accelerating reaction design .

What experimental strategies address contradictory bioactivity data in different assays?

Level: Advanced
Answer:

  • Standardized Assay Conditions: Control variables like cell line passage number, serum batch, and compound solubility (e.g., use DMSO stocks <0.1% to avoid cytotoxicity) .
  • Dose-Response Curves: Perform 8-point IC50 assays in triplicate to assess reproducibility. For example, discrepancies in antimicrobial activity may arise from bacterial strain variability .
  • Metabolite Profiling: Use LC-MS to rule out degradation products interfering with bioactivity .

How should researchers design experiments to establish structure-activity relationships (SAR)?

Level: Advanced
Answer:

  • Fragment-Based Design: Synthesize analogs with modifications to the methoxyphenylthio or fluorophenyl groups. For example, replace the 3-fluorophenyl with chloro or methyl substituents to assess electronic effects .
  • DoE for SAR: Use factorial designs to simultaneously vary substituent positions and measure activity changes. Analyze data via ANOVA to identify significant structural contributors .
  • Molecular Docking: Dock the compound into target proteins (e.g., kinase domains) using AutoDock Vina to prioritize synthetic targets based on binding affinity predictions .

What strategies mitigate side reactions during synthesis, such as over-oxidation or dimerization?

Level: Intermediate
Answer:

  • In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediates (e.g., nitro or amine groups) and terminate reactions before side products form .
  • Protecting Groups: Temporarily block reactive sites (e.g., acetamide NH) during cyclization using Boc or Fmoc groups .
  • Low-Temperature Conditions: Conduct oxidation steps at −10°C to prevent over-oxidation of thioether to sulfone .

How can researchers validate the compound’s stability under physiological conditions?

Level: Intermediate
Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Analyze degradation via HPLC and identify products using HRMS .
  • Plasma Stability Assays: Incubate with human plasma (37°C, 1–4 hours) and quantify remaining compound using LC-MS/MS .
  • Forced Degradation: Expose to heat (60°C), light (UV), and oxidizers (H2O2) to identify vulnerable functional groups (e.g., sulfide or acetamide bonds) .

What advanced analytical techniques resolve crystallinity or polymorphism issues?

Level: Advanced
Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Confirm absolute configuration and packing motifs. For amorphous samples, use powder XRD to identify polymorphs .
  • Differential Scanning Calorimetry (DSC): Detect melting points and phase transitions (e.g., glass transition temperatures for amorphous forms) .
  • Dynamic Vapor Sorption (DVS): Assess hygroscopicity, which impacts formulation stability .

How can AI-driven platforms accelerate the development of derivatives with enhanced properties?

Level: Advanced
Answer:

  • Generative AI Models: Tools like ChemBERTa propose novel analogs by learning from PubChem’s triazoloquinoxaline dataset .
  • COMSOL Multiphysics Integration: Simulate diffusion and reaction kinetics in microfluidic systems to optimize continuous-flow synthesis .
  • High-Throughput Screening (HTS): Automate SAR testing using robotic liquid handlers and ML-based activity prediction .

What protocols ensure reproducibility in biological assays involving this compound?

Level: Intermediate
Answer:

  • Strict QC Standards: Require ≥95% purity (HPLC) and batch-to-batch consistency (NMR/HRMS) for all assay samples .
  • Positive/Negative Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only controls in each assay plate .
  • Open-Science Data Sharing: Publish raw datasets (e.g., IC50 values, NMR spectra) in repositories like Zenodo to enable cross-validation .

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